Cas no 155432-64-7 (3H-1,2,4-Triazol-3-one,2-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-2,4-dihydro-4-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]-)

3H-1,2,4-Triazol-3-one,2-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-2,4-dihydro-4-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]- structure
155432-64-7 structure
Nombre del producto:3H-1,2,4-Triazol-3-one,2-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-2,4-dihydro-4-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]-
Número CAS:155432-64-7
MF:C23H20F6N6O3
Megavatios:542.433725357056
CID:180347
PubChem ID:479655

3H-1,2,4-Triazol-3-one,2-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-2,4-dihydro-4-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]- Propiedades químicas y físicas

Nombre e identificación

    • 3H-1,2,4-Triazol-3-one,2-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-2,4-dihydro-4-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]-
    • 3H-1,2,4-Triazol-3-one,2-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-2,4-dihydro-4-[4
    • 2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-4-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
    • 2-[3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-4-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
    • TAK 187
    • 2-(2-(2,4-Difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl)-4-(4-(2,2,3,3- tetrafluoropropoxy)phenyl)- 3(2H,4H)-1,2,4-triazolone
    • 2-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1,2,4-triazol-1-yl)propyl]-4-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]-1,2,4-triazol-3-one
    • DTXSID20935209
    • 2-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-4-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]-3(2H,4H)-1,2,4-triazolone
    • 2-(2-(2,4-Difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl)-4-(4-(2,2,3,3-tetrafluoropropoxy)phenyl)-3(2H,4H)-1,2,4-triazolone
    • 3H-1,2,4-TRIAZOL-3-ONE, 2-((1R,2R)-2-(2,4-DIFLUOROPHENYL)-2-HYDROXY-1-METHYL-3-(1H-1,2,4-TRIAZOL-1-YL)PROPYL)-2,4-DIHYDRO-4-(4-(2,2,3,3-TETRAFLUOROPROPOXY)PHENYL)-
    • UNII-08VSM3612T
    • CHEMBL54333
    • 3H-1,2,4-Triazol-3-one, 2-[2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-2,4-dihydro-4-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]-
    • 08VSM3612T
    • 2-((1R,2R)-2-(2,4-DIFLUOROPHENYL)-2-HYDROXY)-1-METHYL-3-(1H-1,2,4-TRIAZOL-1-YL)PROPYL)-4-(4-(2,2,3,3-TETRAFLUOROPROPOXY)PHENYL)-3-(2H,4H)-1,2,4-TRIAZOLONE
    • 2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-4-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]-1,2,4-triazol-3-one
    • 3H-1,2,4-Triazol-3-one, 2-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-2,4-dihydro-4-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]-
    • SCHEMBL1456168
    • AKOS040749607
    • Tak-187
    • 155432-64-7
    • Renchi: InChI=1S/C23H20F6N6O3/c1-14(22(37,9-33-12-30-11-31-33)18-7-2-15(24)8-19(18)25)35-21(36)34(13-32-35)16-3-5-17(6-4-16)38-10-23(28,29)20(26)27/h2-8,11-14,20,37H,9-10H2,1H3/t14-,22-/m1/s1
    • Clave inchi: CBHTUKXHISWMTH-JLCFBVMHSA-N
    • Sonrisas: FC(C(COC1C=CC(N2C=NN([C@@H]([C@](C3C=CC(F)=CC=3F)(O)CN3C=NC=N3)C)C2=O)=CC=1)(F)F)F

Atributos calculados

  • Calidad precisa: 542.1503
  • Masa isotópica única: 542.15
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 12
  • Recuento de átomos pesados: 38
  • Cuenta de enlace giratorio: 10
  • Complejidad: 851
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 2
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 3.6
  • Superficie del Polo topológico: 96.1Ų

Propiedades experimentales

  • Denso: 1.49
  • Punto de ebullición: 660.4°Cat760mmHg
  • Punto de inflamación: 353.2°C
  • índice de refracción: 1.59
  • PSA: 96.08
Proveedores recomendados
Nanjing Jubai Biopharm
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Nanjing Jubai Biopharm
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Changfu Chemical Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Hubei Changfu Chemical Co., Ltd.
Jincang Pharmaceutical (Shanghai) Co., LTD.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Jincang Pharmaceutical (Shanghai) Co., LTD.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd